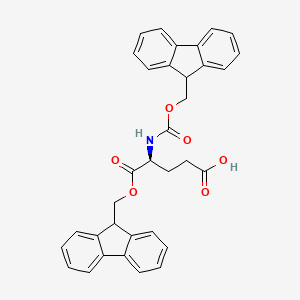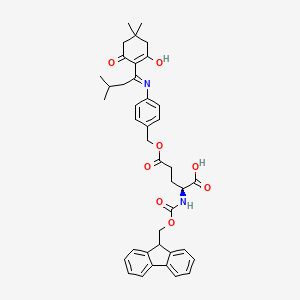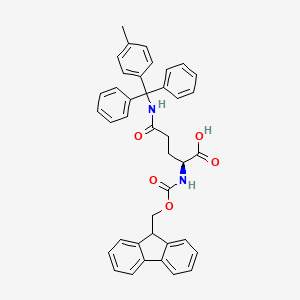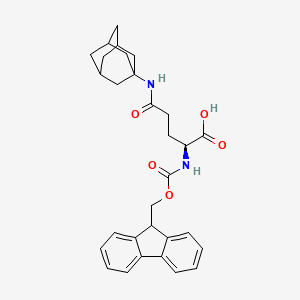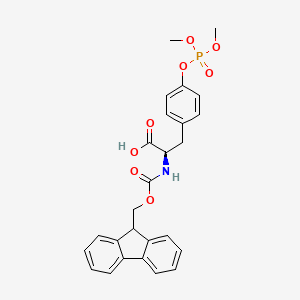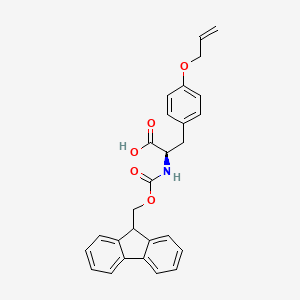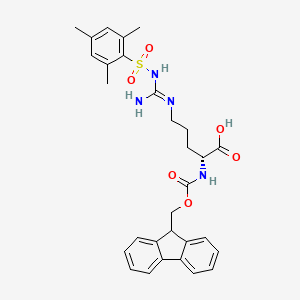
Fmoc-D-Arg(Mts)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Arg(Mts)-OH, also known as Fmoc-D-Arginine(Methylthio)methyl Ester Hydrochloride, is a versatile, synthetic amino acid derivative with a wide range of applications in the scientific research field. It is a valuable tool for researchers due to its unique properties, which include its ability to be synthesized easily, its high reactivity, and its ability to be used in various biochemical and physiological experiments.
科学的研究の応用
Peptide Synthesis and Hydrogel Formation
Fmoc-protected amino acids, including those similar to Fmoc-D-Arg(Mts)-OH, are integral in the synthesis of peptides and the formation of hydrogels. These compounds are used to create self-assembling materials that mimic the extracellular matrix, facilitating cell culture applications. For instance, multicomponent dipeptide hydrogels, which include Fmoc-protected amino acids, have been shown to support the viability and growth of NIH 3T3 fibroblast cells by mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015).
Antibacterial and Anti-inflammatory Applications
The advancement of peptide- and amino-acid-based nanotechnology has led to the development of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. Research has demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-protected amino acids, highlighting their potential in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Challenges in Peptide Synthesis
The incorporation of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) presents specific challenges, such as poor coupling efficiency and the need for careful selection of orthogonal protecting groups to ensure successful peptide chain assembly. For example, Fmoc-Dab(Mtt)-OH has shown abnormally poor coupling efficiency in SPPS, which highlights the importance of selecting appropriate coupling reagents and protocols to achieve complete incorporation of Fmoc-protected amino acids (Lam et al., 2022).
特性
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Mts)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

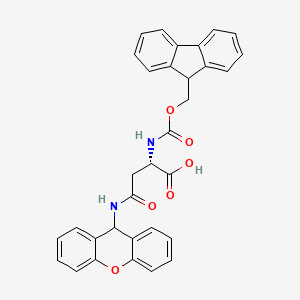
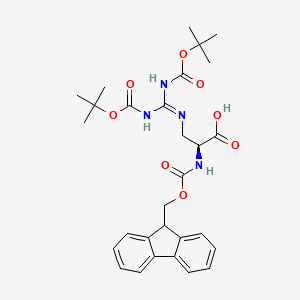
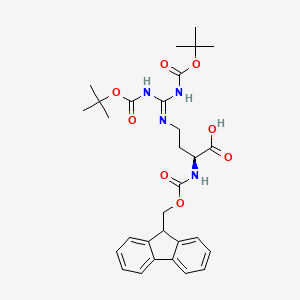


![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

